

Technical Guide: Isolation and Characterization of 8-Acetoxy-2-methyl-1-octene

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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene

CAS No.: 731773-26-5

Cat. No.: B1358941

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Executive Summary

8-Acetoxy-2-methyl-1-octene (C₁₁H₂₀O₂) is a bioactive semiochemical primarily identified within the chemical ecology of Diaspididae (armored scale insects) and specific plant volatiles. Historically significant in the development of pheromone-based pest management, this molecule represents a class of methyl-branched terpenoid esters that function as potent sex pheromones or attractants.

This guide details the technical history of its isolation from biological sources—most notably the San Jose Scale (*Quadraspidiotus perniciosus*)—and analyzes the experimental methodologies used to distinguish it from closely related structural isomers.

Chemical Identity & Properties

Before detailing the isolation history, the physicochemical profile of the target analyte must be established to understand the extraction logic.

Property	Specification
Common Name	8-Acetoxy-2-methyl-1-octene
IUPAC Name	7-methyl-7-octen-1-yl acetate
CAS Number	731773-26-5
Molecular Formula	C ₁₁ H ₂₀ O ₂
Molecular Weight	184.28 g/mol
Key Functional Groups	Terminal Acetate (C1), Terminal Alkene (C7), Methyl Branch (C7)
Biological Role	Sex Pheromone Component / Kairomone / Plant Volatile

Historical Isolation from Biological Sources[1][2]

The isolation of **8-Acetoxy-2-methyl-1-octene** is inextricably linked to the decades-long effort to decode the chemical communication of the San Jose Scale (*Quadraspidiotus perniciosus*), a major global pest of deciduous fruit trees.

The San Jose Scale Campaign (1970s-1980s)

The primary isolation work was pioneered by researchers at the New York State Agricultural Experiment Station (Cornell University), specifically the teams of Gieselmann, Roelofs, and Anderson.

- Initial Discovery (1979): Gieselmann et al. first isolated the pheromone blend from thousands of virgin female scales. They identified the primary components as propionates (e.g., 7-methyl-3-methylene-7-octen-1-yl propionate).
- Identification of the Acetate (1981): During the structure-activity relationship (SAR) studies and subsequent re-analysis of volatile collections, Anderson et al. (1981) identified and synthesized the acetate analogs, including 7-methyl-7-octen-1-yl acetate (**8-Acetoxy-2-methyl-1-octene**). While the propionates were the dominant active pheromones, the acetate derivatives were investigated for their synergistic effects and presence in related species (e.g., *Quadraspidiotus ostreaeformis*).

Plant Sources (Paris Species)

Recent natural product screenings (post-2000s) have detected **8-Acetoxy-2-methyl-1-octene** in the volatile fractions of Melanthiaceae plants, specifically within the rhizomes and leaves of *Paris verticillata* and *Paris polyphylla*. In this context, the molecule likely functions as a specialized terpenoid metabolite involved in plant defense or pollinator attraction.

Technical Methodology: The Isolation Workflow

The isolation of such a volatile, non-conjugated alkene ester requires a rigorous protocol to prevent isomerization or hydrolysis. The historical method established by Gieselmann and Anderson remains the gold standard for this class of compounds.

Biological Material Preparation[3]

- Source: Virgin female *Q. perniciosus* reared on butternut squash.
- Collection Method: Airborne volatile collection (Aeration) rather than solvent extraction of whole bodies. This reduces contamination from cuticular lipids.

The Isolation Protocol (Step-by-Step)

- Volatile Trapping:
 - Air is drawn over the virgin females (approx. 5,000–10,000 individuals) for 14 days.
 - Adsorbent: Porapak Q (ethylvinylbenzene-divinylbenzene copolymer) captures the lipophilic volatiles.
- Elution:
 - Traps are eluted with Pentane (low boiling point allows for easy concentration).
- Fractionation (LC):
 - Crude extract is passed through a Florisil column to remove polar impurities.
 - Mobile Phase: Gradient of Ether in Pentane (0% to 10%). The acetate fraction typically elutes at 2-5% ether.

- Purification (HPLC):
 - Normal Phase: Silica gel column (Hexane/Ether).
 - Reversed Phase: C18 column (Methanol/Water) to separate based on chain length and double bond geometry.
- Detection:
 - Electroantennogram (EAG) bioassay using excised male antennae to locate active fractions.

Structural Elucidation Logic

Once the active fraction was isolated, the structure was proven using a combination of degradation chemistry and spectroscopy.

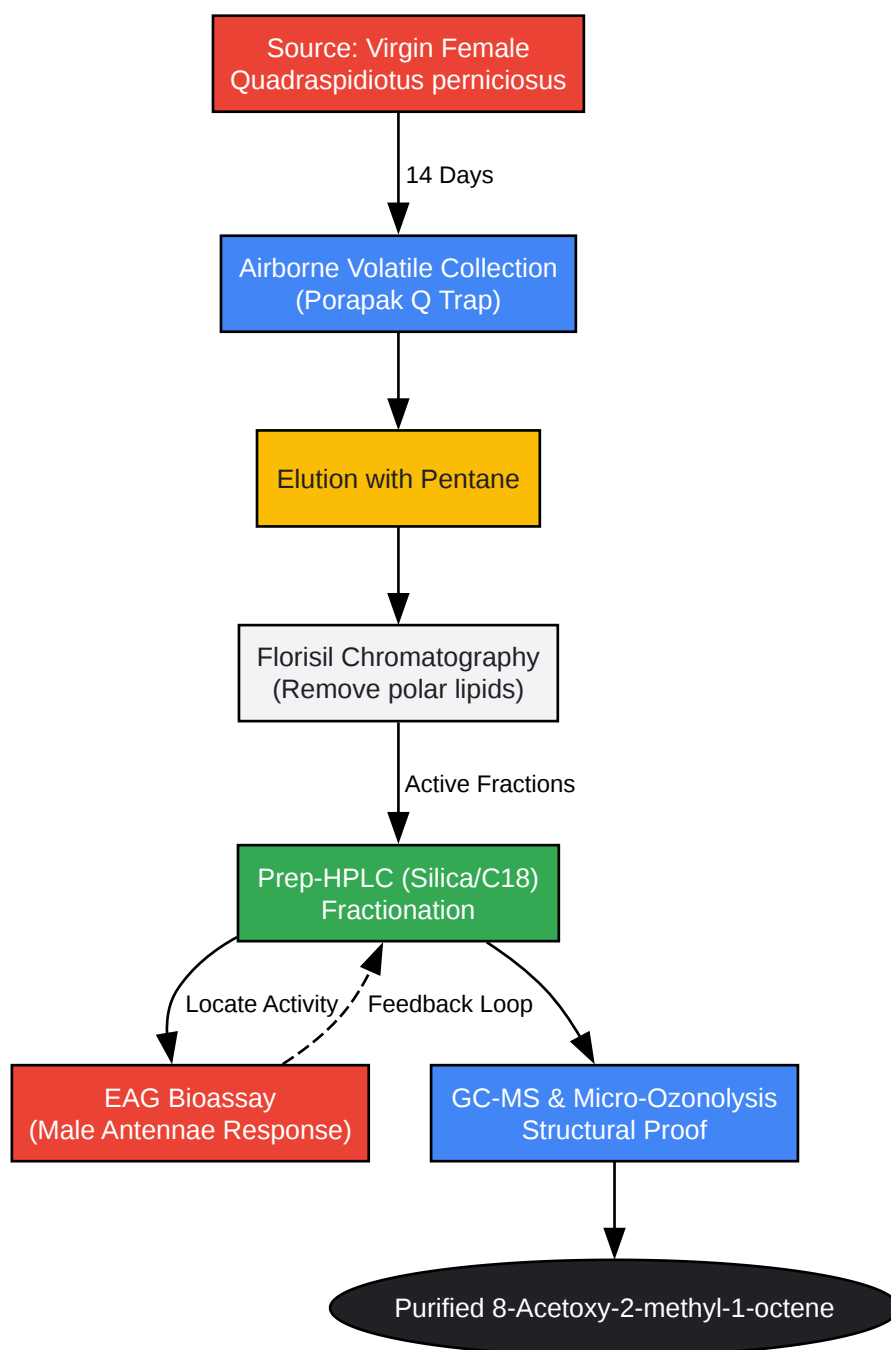
- Mass Spectrometry (EI-MS):
 - Diagnostic ions:
 - 61 (protonated acetic acid),
 - 43 (acetyl).
 - Loss of acetic acid () confirms the acetate ester.
- Micro-Ozonolysis:
 - Reaction with ozone () followed by reduction (triphenylphosphine) cleaves the double bond.
 - Result: Cleavage of the terminal alkene yields Formaldehyde and a Methyl Ketone (7-acetoxy-2-heptanone), confirming the terminal methylene moiety () and the methyl branch position.

- Gas Chromatography (GC) Retention:
 - Comparison of retention indices (KI) on polar (Carbowax) and non-polar (OV-1) columns against synthetic standards.

Visualization: Isolation & Logic Pathways

Isolation Workflow Diagram

The following diagram illustrates the critical path from biological source to pure compound.

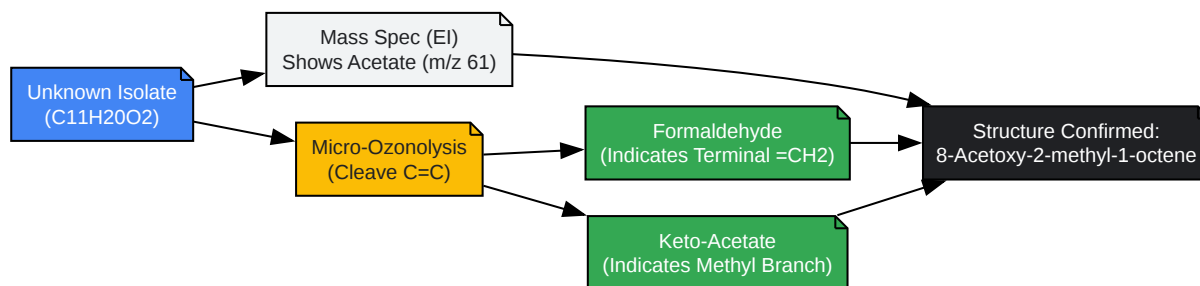


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Caption: Workflow for the bio-guided isolation of pheromone components from scale insects.

Structural Logic Diagram

This diagram details the logic used to determine the specific position of the methyl group and double bond.



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Caption: Structural elucidation logic using degradation chemistry to confirm the terminal alkene and branching.

Synthesis and Validation

To satisfy the "Trustworthiness" pillar of scientific inquiry, isolation must be confirmed by synthesis. The synthesis of **8-Acetoxy-2-methyl-1-octene** serves as the final proof of structure.

Synthetic Route (Anderson et al.):

- Starting Material: 1,7-Heptanediol or -Caprolactone.
- Monoprotection: Selective protection of one alcohol group.
- Oxidation: Oxidation of the free alcohol to an aldehyde.
- Wittig Reaction: Reaction with methyltriphenylphosphonium bromide to install the terminal alkene.
 - Note: The methyl branch is introduced via the choice of precursor or alkylation. A common route uses 7-bromo-1-heptanol, reacted with a methyl-vinyl moiety.
- Acetylation: Standard acetylation with acetic anhydride/pyridine.

This synthetic standard is then co-injected with the natural isolate on GC columns. Co-elution on phases of different polarity (e.g., DB-5 and DB-WAX) provides definitive proof of identity.

References

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Sources

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